5-(4-chlorophenoxy)pentyl thiocyanate
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Overview
Description
5-(4-chlorophenoxy)pentyl thiocyanate is an organic compound that features a thiocyanate group attached to a pentyl chain, which is further connected to a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)pentyl thiocyanate typically involves the reaction of 5-(4-chlorophenoxy)pentyl bromide with potassium thiocyanate in an organic solvent such as acetone or dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
5-(4-chlorophenoxy)pentyl bromide+KSCN→5-(4-chlorophenoxy)pentyl thiocyanate+KBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include 5-(4-chlorophenoxy)pentyl amine or 5-(4-chlorophenoxy)pentyl alcohol.
Oxidation: Products include 5-(4-chlorophenoxy)pentyl sulfonate.
Reduction: Products include 5-(4-chlorophenoxy)pentyl thiol.
Scientific Research Applications
5-(4-chlorophenoxy)pentyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)pentyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenoxy)pentyl bromide: A precursor in the synthesis of 5-(4-chlorophenoxy)pentyl thiocyanate.
5-(4-chlorophenoxy)pentyl amine: A product of nucleophilic substitution reactions involving this compound.
5-(4-chlorophenoxy)pentyl alcohol: Another product of nucleophilic substitution reactions.
Uniqueness
This compound is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs. The thiocyanate group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis and a valuable candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
5-(4-chlorophenoxy)pentyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCXQJEGJYQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367114 |
Source
|
Record name | 5-(4-chlorophenoxy)pentyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-88-6 |
Source
|
Record name | 5-(4-chlorophenoxy)pentyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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